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molecular formula C13H20N2 B271635 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine

1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine

Cat. No. B271635
M. Wt: 204.31 g/mol
InChI Key: MQWKOLAHCPSYRR-UHFFFAOYSA-N
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Patent
US05227381

Procedure details

To 100 ml of ethanol were added 7.0 g of cyclooctylaldehyde and 5.4 g of 3-aminomethylpyridine, and the mixture was subjected to a reaction for 4 hours at about 50° C. After cooling, 2.0 g of sodium boron hydride was added while 20° C. or below was kept by ice cooling, and the mixture was subjected to a reaction for 1 hour at room temperature. The reaction mixture was acidified with 2N hydrochloric acid and concentrated to dryness. To the residue was added an aqueous potassium carbonate solution to make the residue alkaline. The mixture was extracted with chloroform. The extract was washed with water and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation. The residue was subjected to distillation under reduced pressure to obtain 6.4 g of N-(cyclohexylmethyl)-N-(3-pyridylmethyl)amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclooctylaldehyde
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.B.[Na].Cl.[CH2:12](O)[CH3:13]>>[CH:12]1([CH2:13][NH:1][CH2:2][C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=2)[CH2:6][CH2:7][CH2:8][CH2:3][CH2:2]1 |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
B.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
cyclooctylaldehyde
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
5.4 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was subjected to a reaction for 4 hours at about 50° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to a reaction for 1 hour at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
To the residue was added an aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CNCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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